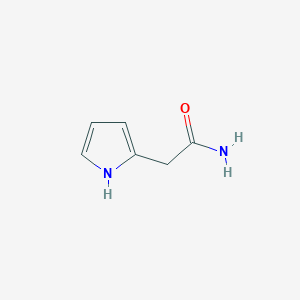

1H-Pyrrole-2-acetamide

Description

Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Compound Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic. nih.govrsc.org Its presence in vital biological molecules like heme and chlorophyll (B73375) underscores the significance of the pyrrole scaffold in biological processes. ontosight.ai Heterocyclic compounds, in general, form the backbone of a majority of commercially available drugs, highlighting their importance in medicinal chemistry. nih.gov

1H-Pyrrole-2-acetamide belongs to this critical class of pyrrole derivatives. ontosight.ai The introduction of an acetamide (B32628) group at the 2-position of the pyrrole ring is a key structural feature that enhances its potential for biological activity and chemical reactivity compared to the parent pyrrole. This modification allows for a variety of interactions with biological targets and provides a handle for further chemical elaboration, making it a versatile building block in synthetic chemistry. The study of this compound and its derivatives is, therefore, deeply rooted in the broader context of heterocyclic and medicinal chemistry, which continually seeks to discover new molecules with therapeutic potential. nih.govmdpi.com

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound in modern science lies primarily in its potential as a pharmacophore—a molecular framework responsible for a drug's biological activity. nih.govmdpi.com Researchers are extensively investigating its derivatives for a wide range of therapeutic applications, including the development of antimicrobial, anticancer, and anti-inflammatory agents. ontosight.ai The ability of some pyrrole derivatives to inhibit the growth of resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), and to induce apoptosis in cancer cell lines underscores the compound's therapeutic promise.

Furthermore, this compound serves as a valuable starting material for the synthesis of more complex heterocyclic compounds. Its unique structure facilitates various chemical modifications, leading to the creation of new derivatives with potentially enhanced biological activities. This synthetic utility makes it a cornerstone in drug discovery and development programs.

Overview of Key Research Avenues

Current research on this compound and its analogs is multifaceted, spanning several key areas:

Medicinal Chemistry: This is the most prominent research avenue, with a focus on synthesizing and evaluating new derivatives for their therapeutic potential. The primary targets are infectious diseases and cancer, with studies exploring the structure-activity relationships to optimize efficacy. nih.govontosight.ai

Synthetic Chemistry: Organic chemists are continually developing new and efficient methods for the synthesis of this compound and its derivatives. ontosight.ai This includes optimizing reaction conditions to improve yield and purity for potential industrial-scale production.

Enzyme Inhibition: A significant area of investigation is the ability of this compound derivatives to inhibit specific enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells. For example, some derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR).

Antiviral Activity: Research has also explored the potential of this compound derivatives as antiviral agents. One study indicated that it can inhibit the synthesis of viral proteins by binding to the amino acid derivatives required for this process, showing a significant effect on HIV replication in cell-based assays. biosynth.com

Interdisciplinary Research Perspectives

The study of this compound is inherently interdisciplinary, requiring collaboration between various scientific fields. Organic and pharmaceutical chemists work on the design and synthesis of new derivatives, while biochemists and pharmacologists investigate their mechanisms of action and biological effects. ub.edu The development of supramolecular polymers and gels from pyrrole-based monomers for applications like anion recognition highlights the intersection of this research with materials science. bohrium.com

Recent advancements in electrochemical methods for the selective modification of pyrrole rings further expand the research possibilities, offering new tools for synthetic organic chemistry with potential applications in creating novel pharmaceuticals and functional materials. asiaresearchnews.com This collaborative approach, integrating insights from chemistry, biology, and materials science, is crucial for unlocking the full potential of this compound and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNHWBFFDARHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1h Pyrrole 2 Acetamide

Established Synthetic Routes and Reaction Conditions

The construction of the 1H-Pyrrole-2-acetamide framework can be achieved through several well-established methods. These routes often involve the sequential formation of the pyrrole (B145914) ring and the acetamide (B32628) moiety or the modification of a pre-existing pyrrole structure.

Nucleophilic Substitution Reactions in Pyrrole Acetamide Synthesis

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of this compound. A common approach involves the reaction of a pyrrole derivative with a reagent that introduces the acetamide side chain. For instance, reacting pyrrole derivatives with chloroacetamide under basic conditions, using bases like sodium hydroxide (B78521) or potassium carbonate, in polar solvents such as ethanol (B145695) or water, is a typical method. The choice of reaction parameters is crucial; elevated temperatures (60–80°C) can enhance reaction rates, though they may also lead to the formation of undesired oxidized byproducts. The solvent also plays a significant role, with ethanol improving the solubility of intermediates and water simplifying the purification process, albeit sometimes at the cost of reduced yield due to hydrolysis.

Another example of nucleophilic substitution involves the use of 1H-Pyrrole-2-acetonitrile, which contains an iodoethyl substituent at the 1-position of the pyrrole ring. The iodine atom in this derivative serves as a good leaving group, providing a handle for further functionalization via nucleophilic substitution reactions.

Amidation Reactions for Acetamide Moiety Formation

Amidation reactions are a direct and efficient way to introduce the acetamide group onto a pyrrole scaffold. One common pathway begins with the acylation of pyrrole with acetic anhydride (B1165640) to produce 2-acetylpyrrole. This intermediate is then converted to this compound through an amidation reaction with ammonia (B1221849) or a suitable amine. This two-step process is a reliable method for accessing the target compound.

The direct amidation of indoles and pyrroles has also been explored using electrophilic N-benzenesulfonyloxyamides. nih.gov This method offers a direct route to C-amidated products. For instance, the amidation of 2,5-dimethylpyrrole can achieve C3-amidation, and the C2-amidation of a trisubstituted pyrrole can also be accomplished. nih.gov

Furthermore, a photochemically-enabled method has been developed for the production of C-terminal amides from cysteine-extended polypeptide precursors. nih.gov This protocol involves the selective substitution of a cysteine thiol with a photolabel, followed by photoinduced decarboxylative elimination and subsequent enamide cleavage to yield the C-terminal α-amidated peptide. nih.gov

| Starting Material(s) | Reagents and Conditions | Product | Key Findings |

| Pyrrole derivatives, Chloroacetamide | Basic conditions (e.g., NaOH, K₂CO₃), Polar solvents (e.g., ethanol, water), 60–80°C | This compound | Elevated temperatures increase reaction rate but may lead to side products. |

| Pyrrole, Acetic anhydride, Ammonia/Amine | 1. Acetic anhydride 2. Ammonia or amine | This compound | A common two-step synthesis. |

| 2,5-dimethylpyrrole, N-benzenesulfonyloxyamides | Standard amidation conditions | C3-amidated pyrrole | Demonstrates direct C-amidation of pyrroles. nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient strategy for the synthesis of complex molecules like pyrrole derivatives. rsc.org These reactions are prized for their atom economy, time and energy savings, and their ability to generate diverse molecular scaffolds. beilstein-journals.org

One example of an MCR approach for synthesizing pyrrole-containing structures is the three-component condensation of acetals of 2-azidoaldehydes with urea (B33335) or methylurea (B154334) and p-toluenesulfinic acid, followed by a reaction with sodium enolates of α-functionalized ketones. researchgate.net While not directly yielding this compound, this demonstrates the power of MCRs in constructing functionalized pyrrole rings. Another MCR involves the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives to form 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to the target molecule. nih.gov

The Ugi four-component reaction has also been utilized to create complex pyrrole-containing structures. For example, the reaction of a pyrrole-containing β-chlorovinylaldehyde, anilines, monochloroacetic acid, and isocyanides leads to the formation of Ugi bisamides. beilstein-journals.org These products can then undergo further transformations.

Catalytic Methodologies

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of this compound and its derivatives, various catalytic systems have been employed.

Transition-metal catalysts, such as palladium on carbon (Pd/C), are used to enhance regioselectivity in cross-coupling reactions for the synthesis of pyrrole derivatives. Copper-catalyzed cross-coupling reactions have been used to introduce various substituents into alkyne functionalities on N-alkyne-substituted pyrrole esters. beilstein-journals.org Furthermore, a copper/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines provides a route to N-substituted pyrroles at room temperature. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool. For instance, a BINOL-derived phosphoric acid can catalyze the multicomponent reaction of aromatic amines, aldehydes, and pyruvate derivatives to synthesize 1,5-dihydro-2H-pyrrol-2-ones. nih.gov

| Catalyst | Reaction Type | Substrates | Key Advantages |

| Pd/C | Cross-coupling | Pyrrole derivatives | Enhances regioselectivity. |

| Copper | Cross-coupling | N-alkyne-substituted pyrrole esters | Introduction of various substituents. beilstein-journals.org |

| Copper/ABNO | Aerobic oxidative coupling | Diols, Primary amines | Room temperature synthesis of N-substituted pyrroles. organic-chemistry.org |

| BINOL-derived phosphoric acid | Multicomponent reaction | Aromatic amines, Aldehydes, Pyruvate derivatives | Facilitates purification and is compatible with drying agents. nih.gov |

Advanced Synthetic Strategies and Innovations

Beyond established methods, researchers are continuously developing advanced and innovative strategies to synthesize pyrrole-containing scaffolds with greater control and efficiency.

Stereoselective Syntheses of Pyrrole-Containing Scaffolds

The control of stereochemistry is a critical aspect of modern drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities. The development of stereoselective methods for the synthesis of pyrrole-containing scaffolds is therefore of high importance.

An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed. acs.org This reaction, catalyzed by a chiral BINOL-phosphoric acid, provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. acs.org This one-step process involves the reaction of 1H-pyrrole-2-carbinols with aryl acetaldehydes via a hydrogen-bonded, chiral 2-methide-2H-pyrrole intermediate. acs.org

Another approach to stereocontrol is substrate-controlled stereoselective synthesis. For example, the synthesis of Ophiocerin C, a natural product with a tetrahydropyran (B127337) skeleton, involved a substrate-controlled stereoselective epoxidation and subsequent regioselective opening of the epoxide ring. thieme-connect.de While not directly a pyrrole synthesis, this highlights a general strategy that can be applied to complex heterocyclic systems.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives aims to reduce the environmental impact by utilizing eco-friendly solvents, catalysts, and energy-efficient conditions. lucp.net

Recent advancements have focused on developing catalyst-free and solventless methodologies. For instance, the synthesis of N-substituted pyrrole derivatives has been achieved through mechanochemical activation (ball milling) using bio-sourced organic acids like citric acid as a catalyst. lucp.net This approach avoids the use of toxic solvents and is energy-efficient. lucp.net

Water, as a green solvent, has been successfully employed for the synthesis of N-substituted pyrroles. The use of catalysts like zirconium oxychloride (ZrOCl₂·8H₂O) or iron(III) chloride (FeCl₃·7H₂O) in water provides high yields and shorter reaction times compared to conventional organic solvents. sid.irbeilstein-journals.org Furthermore, catalyst-free protocols for reactions such as the Strecker reaction to produce α-amino nitriles have been developed in water at room temperature, showcasing a highly chemoselective and environmentally benign synthetic route. rsc.org The annulation of 1H-pyrrole-2,3-diones with thioacetamide (B46855) has been reported to proceed under green, catalyst-free conditions at room temperature in the open air, with products easily isolated without chromatography. d-nb.info

Another green approach involves the use of molecular sieves as catalysts for the coupling of ketoximes and diethyl acetylenedicarboxylate (B1228247) (DEAD) to produce substituted pyrroles in good yields. bohrium.com These methods highlight a significant shift towards more sustainable synthetic practices in the production of pyrrole-containing compounds. lucp.netbohrium.com

Flow Chemistry Applications

Flow chemistry has emerged as a powerful technology for the synthesis of pyrrole derivatives, offering advantages such as enhanced reaction control, improved safety, scalability, and efficiency. scispace.comsyrris.comacs.orgnih.gov Continuous flow processes are particularly beneficial for multi-step syntheses, allowing for the integration of reaction, work-up, and purification steps in a single, uninterrupted sequence.

A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been developed, utilizing the in-situ hydrolysis of tert-butyl esters. scispace.comsyrris.comacs.orgnih.gov This method leverages the HBr generated as a by-product in the Hantzsch reaction to facilitate the saponification, demonstrating the efficiency of flow chemistry in combining reaction steps. scispace.comsyrris.comacs.orgnih.gov Such protocols have been successfully applied to the multi-step synthesis of pyrrole-3-carboxamides. scispace.comsyrris.comacs.orgnih.gov

The Clauson-Kaas reaction for synthesizing N-substituted pyrroles has also been adapted to continuous flow conditions. acs.org Using a flow reactor, a wide range of anilines and sulfonamides can be converted to their corresponding N-substituted pyrroles in high yields with simplified product isolation. acs.org Flow chemistry has also been instrumental in developing multi-component reactions to generate highly functionalized 3-nitropyrrolidines, which can then be oxidized in-line to the corresponding pyrroles using a column of manganese dioxide (MnO₂) at elevated temperatures. durham.ac.uk These examples underscore the potential of flow chemistry to accelerate the synthesis of complex pyrrole derivatives for drug discovery and development. scispace.comsyrris.comacs.orgnih.govdurham.ac.uk

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound core serves as a versatile scaffold for the development of new chemical entities through various derivatization strategies. ontosight.ai These strategies focus on modifying the pyrrole ring, functionalizing the acetamide group, and introducing diverse substituents to explore the chemical space and modulate biological activity.

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. nih.gov Functionalization can occur at both the nitrogen and carbon atoms of the ring.

N-Functionalization: The nitrogen atom of the pyrrole ring can be functionalized with various substituents. Alkylation of the pyrrole nitrogen can be achieved using an alkyl halide with an acidic catalyst, or by reacting with an alkene carrying an electron-withdrawing group. ub.edu N-acylation is also a common modification, which can be important for the medicinal properties of the resulting compounds. scispace.com For example, N-substituted pyrroles can be synthesized via the Clauson-Kaas reaction by reacting primary amines with 2,5-dimethoxytetrahydrofuran. beilstein-journals.org

C-Functionalization: The carbon atoms of the pyrrole ring, particularly the C2 and C5 positions, are reactive towards electrophiles. scispace.com Copper-catalyzed nitrene transfer reactions have been used for the Cα-H amidation of 1H-pyrrole. scispace.com Palladium-catalyzed direct polyarylation of 1-methylpyrrole (B46729) has been shown to occur at the C2 and C5 positions. scispace.com Furthermore, the introduction of substituents such as a nitrile group has been documented. nih.gov

The acetamide group of this compound offers several handles for chemical modification.

Hydrolysis and Reduction: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrrole-2-acetic acid. Conversely, reduction of the acetamide can produce the corresponding pyrrole-2-ethylamine derivative.

Amide Bond Formation: The amide nitrogen can be further substituted. For instance, a series of N-phenylacetamide derivatives have been synthesized and evaluated for their biological activities. mdpi.com The synthesis of 2,5-Dichloro-N-(2-imidazolidinylidene)-1H-pyrrole-1-acetamide demonstrates the possibility of forming complex amide derivatives. prepchem.com

Replacement of the Acetamide Group: The entire acetamide group can be replaced with other functional groups to create structural analogues. For example, replacing the acetamide with a nitrile group leads to 1H-Pyrrole-2-acetonitrile, which offers different reactivity for further functionalization.

The introduction of complex and diverse substituents onto the this compound scaffold is a key strategy for generating novel compounds with potentially enhanced biological properties. This can be achieved by modifying both the pyrrole ring and the acetamide group.

For instance, complex substituents such as a chlorophenyl group at the 2-position of the pyrrole ring and a propoxyphenyl group at the 5-position have been incorporated into a 1H-pyrrole-1-acetamide structure. Another example is a derivative featuring a dimethoxyphenyl group and a methylbenzoyl group, highlighting the potential for significant structural complexity. ontosight.ai The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component reaction demonstrates a method for introducing bulky, polycyclic substituents. benthamdirect.com These derivatization strategies allow for the fine-tuning of the physicochemical and pharmacological properties of the parent scaffold.

Industrial Production and Scale-Up Methodologies

The industrial production of pyrrole-based compounds, particularly for the pharmaceutical industry, requires robust, scalable, and cost-effective synthetic methods. atamanchemicals.comgrowthmarketreports.com Pyrrole and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). atamanchemicals.comgrowthmarketreports.comresearchgate.net

A common industrial approach for the synthesis of the parent pyrrole is the treatment of furan (B31954) with ammonia in the presence of solid acid catalysts like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). wikipedia.org For derivatives like this compound, industrial production typically involves large-scale batch synthesis under optimized reaction conditions to ensure high yield and purity. This often includes purification steps such as recrystallization or chromatography.

Continuous flow chemistry is increasingly being adopted for the industrial scale-up of pharmaceutical intermediates. scispace.comsyrris.comacs.orgnih.gov The advantages of flow chemistry, such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation, make it an attractive alternative to traditional batch processing. scispace.comsyrris.comacs.orgnih.gov The development of continuous flow methods for the synthesis of substituted pyrroles indicates a trend towards more efficient and sustainable industrial production of these important heterocyclic compounds. acs.orgdurham.ac.uk The ability to perform multi-step syntheses in a continuous manner significantly reduces production time and costs, which is a critical factor in the pharmaceutical industry. scispace.comsyrris.comacs.orgnih.gov

Structure Activity Relationship Sar Studies of 1h Pyrrole 2 Acetamide Derivatives

Elucidation of Essential Pharmacophores for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 1H-pyrrole-2-acetamide derivatives, the core scaffold itself, comprising the pyrrole (B145914) ring and the acetamide (B32628) side chain, is a fundamental pharmacophoric element. The pyrrole ring, a five-membered aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. scispace.commdpi.com The acetamide moiety provides a crucial hydrogen bond donor and acceptor, often critical for anchoring the molecule within a receptor's binding site. nih.gov

Impact of Substituent Variation on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the core structure. These modifications can influence the compound's lipophilicity, electronic properties, steric bulk, and conformational flexibility, all of which are critical determinants of its interaction with a biological target.

The nitrogen atom of the pyrrole ring (N1) is a key position for modification. The presence of a substituent on the N1 nitrogen can significantly impact the compound's properties. For instance, N-acylation can reduce the reactivity of the pyrrole ring. thieme-connect.de The nature of the substituent on the N1 position can also influence the compound's ability to act as a hydrogen bond donor. Methylation of the pyrrole nitrogen in some series has been shown to result in inactivity, suggesting that the N-H proton may be involved in crucial interactions with the target. nih.gov Conversely, in other contexts, N-alkylation with groups like benzyl (B1604629) or (trimethylsilyl)ethoxymethyl has been used for protection and to modify reactivity. thieme-connect.de The introduction of bulky or electron-withdrawing groups at this position can alter the electronic landscape of the entire pyrrole ring, affecting its interactions with biological macromolecules. juniperpublishers.com

Table 1: Effect of N1-Substituents on Biological Activity

| Compound | N1-Substituent | Observed Effect on Activity | Reference |

| Pyrrole-2,4-1H-dicarboxamide derivative | Methyl | Inactive | nih.gov |

| 1-Benzyl-1H-pyrrole | Benzyl | Rapid formation from 1H-pyrrole | thieme-connect.de |

| 1-(2,4-dichlorophenyl)-pyrrolo[2,3-b]pyridine | 2,4-dichlorophenyl | Introduced to improve activity | juniperpublishers.com |

This table is illustrative and based on findings from different series of pyrrole derivatives.

Substitutions on the carbon atoms of the pyrrole ring (C2, C3, C4, and C5) play a pivotal role in modulating biological activity. The position, number, and nature of these substituents are critical. For example, in a series of pyrrolopyrimidine-based EGFR inhibitors, polar groups at the 4-position of a 6-aryl substituent improved potency. ntnu.no Halogenation of the pyrrole ring, such as the introduction of chlorine or bromine atoms, has been shown to enhance antibacterial activity by increasing hydrophobic interactions and lowering the pKa of the pyrrole N-H, leading to stronger hydrogen bond donation. nih.gov

The introduction of bulky substituents can lead to steric hindrance, which may be detrimental or beneficial depending on the topology of the target's binding site. nih.gov The electronic effects of substituents are also crucial; electron-withdrawing groups can increase the acidity of the N-H proton, while electron-donating groups can enhance the electron density of the ring. thieme-connect.dejuniperpublishers.com

Table 2: Impact of Pyrrole Ring Substituents on Activity

| Compound Series | Substituent and Position | Observed Effect | Reference |

| Pyrrolamide DNA gyrase inhibitors | 3,4-dichloro | Increased antibacterial activity | nih.gov |

| Pyrrolopyrimidine EGFR inhibitors | 2-ethoxy on 6-aryl | Highest positive impact on activity | ntnu.no |

| 2,4-1H-Imidazole carboxamides | 2-methyl on pyrrolidine (B122466) | Large drop in potency | nih.gov |

This table provides examples from various pyrrole-containing compound series.

The acetamide side chain is a critical component for the biological activity of these compounds. Modifications to this moiety can significantly alter potency and selectivity. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming key interactions with target proteins. nih.gov

Replacing the primary amide with secondary or tertiary amides can influence lipophilicity and steric bulk. For instance, in some series, N-methyl amide analogues exhibit higher potency than the corresponding N-H analogues. semanticscholar.org Extending the acetamide linker or introducing different substituents on the amide nitrogen can optimize interactions with the binding pocket. For example, replacing an aromatic side chain with a 2-(piperidin-1-yl)acetamido moiety resulted in slightly enhanced cytotoxicity in a series of 1H-pyrrole derivatives. tandfonline.com

Table 3: Effect of Acetamide Moiety Modifications

| Compound Series | Modification | Observed Effect | Reference |

| Adamantyl carboxamides | N-methyl amide | Higher potency than N-H analogue | semanticscholar.org |

| 1H-pyrrole derivatives | Replacement of aromatic side chain with 2-(piperidin-1-yl)acetamido moiety | Slightly enhanced cytotoxicity | tandfonline.com |

| Ketolides | Introduction of an (R)-alkyl group between amide and iminoether | Improved pharmacokinetic properties | nih.gov |

This table highlights modifications on the acetamide or related amide functionalities in different compound classes.

Comparative SAR Analysis with Structurally Related Compounds

To further understand the SAR of this compound derivatives, it is insightful to compare them with structurally related compounds. For instance, replacing the pyrrole ring with other five-membered heterocycles like pyrazole (B372694) or imidazole (B134444) can lead to significant changes in activity. In one study, a scaffold-hop from a pyrrole-2,4-1H-dicarboxamide to the corresponding imidazole resulted in a two-fold increase in biochemical potency. nih.gov

Comparing pyrrole-2-acetamide with pyrrole-2-carboxamide reveals the importance of the methylene (B1212753) linker in the acetamide group. The additional flexibility and altered electronic character introduced by this linker can be crucial for optimal binding. Similarly, comparison with pyrrole-2-carboxylic acid highlights the different hydrogen bonding capabilities and polarity profiles.

Computational Approaches in SAR Elucidation (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating the SAR of this compound derivatives. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

By analyzing a dataset of compounds with known activities, QSAR can identify key physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) that are correlated with potency. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. researchgate.netresearchgate.net For example, Field-Based QSAR (FB-QSAR) analyses have been used to identify potent COX-2 inhibitors among pyrrole derivatives. researchgate.net Molecular docking studies, often used in conjunction with QSAR, can provide a visual representation of how these derivatives bind to their target, further informing the SAR. nih.govresearchgate.net

Pharmacological Mechanisms of Action in Vitro and in Silico Investigations

Molecular Target Identification and Characterization

The initial step in elucidating the pharmacological profile of a compound involves identifying and characterizing its molecular targets. This is achieved through a combination of experimental and computational methods.

Enzyme Inhibition Studies

In vitro enzyme inhibition assays are fundamental to determining if a compound can modulate the activity of specific enzymes. For 1H-Pyrrole-2-acetamide, such studies would involve incubating the compound with a panel of purified enzymes and measuring their activity. The results, typically expressed as IC50 values (the concentration of an inhibitor where the response is reduced by half), would reveal which enzymes are targeted. Currently, there are no specific enzyme inhibition data tables available for this compound in the reviewed literature.

Receptor Binding and Modulation Investigations

Receptor binding assays are employed to ascertain whether a compound interacts with specific cellular receptors. These experiments, often using radiolabeled ligands or fluorescence-based techniques, can determine the binding affinity (Kd) and whether the compound acts as an agonist, antagonist, or modulator of the receptor. Comprehensive receptor screening for this compound has not been reported in the available scientific literature.

Nucleic Acid Interaction Mechanisms

Investigations into a compound's ability to interact with DNA or RNA are crucial, particularly for potential anticancer or antiviral agents. Techniques such as UV-visible spectroscopy, circular dichroism, and molecular docking simulations can reveal if a compound binds to nucleic acids and the nature of such interactions (e.g., intercalation, groove binding). Specific studies detailing the interaction between this compound and nucleic acids are not currently available.

Cellular Pathway Modulation

Understanding how a compound affects cellular pathways provides insight into its broader biological effects. This involves studying its impact on fundamental cellular processes.

Apoptosis Induction in Cellular Models

Assays to determine if a compound can induce programmed cell death, or apoptosis, are a key component of pharmacological profiling, especially for potential cancer therapeutics. Methods like flow cytometry with Annexin V/propidium iodide staining, caspase activity assays, and analysis of Bcl-2 family protein expression would be utilized. There is a lack of published research specifically examining the pro-apoptotic effects of this compound in cellular models.

Cell Signaling Pathway Perturbations

Investigating a compound's influence on cell signaling pathways can uncover its mechanism of action at a systems level. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics can identify which signaling cascades (e.g., MAPK, PI3K/Akt, NF-κB) are perturbed by the compound. At present, there are no specific studies detailing the effects of this compound on key cell signaling pathways.

Biofilm Formation Inhibition Mechanisms

There is a notable lack of specific research on the mechanisms by which this compound may inhibit biofilm formation. Scientific investigations have, however, been conducted on structurally related pyrrole (B145914) derivatives. For instance, studies on compounds such as 1H-pyrrole-2,5-dicarboxylic acid have indicated that some pyrrole derivatives can act as quorum sensing inhibitors. frontiersin.org Quorum sensing is a system of cell-to-cell communication in bacteria that coordinates gene expression, often including the genes responsible for biofilm formation. frontiersin.org By interfering with these signaling pathways, such compounds can reduce the production of virulence factors and inhibit the development of biofilms in pathogens like Pseudomonas aeruginosa. frontiersin.org However, it is crucial to note that these findings pertain to other pyrrole compounds and cannot be directly attributed to this compound without specific experimental evidence.

Integration of Omics Data for Mechanistic Elucidation

The application of omics technologies (such as transcriptomics, proteomics, and metabolomics) for a comprehensive mechanistic understanding of this compound has not been reported in the available literature. The integration of multi-omics data is a powerful approach to build a holistic view of a compound's interaction with a biological system, helping to identify molecular targets and construct regulatory networks. While the methodologies for multi-omics data analysis are well-established, their specific application to investigate this compound is not found in the current body of scientific research.

Biological Activities and Preclinical Investigations of 1h Pyrrole 2 Acetamide and Its Analogs

Antimicrobial Spectrum and Potency

Pyrrole-containing compounds have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and viruses. researchgate.netcabidigitallibrary.org The introduction of a carboxamide or acetamide (B32628) moiety at the 2-position of the pyrrole (B145914) ring is a common strategy in the design of novel antimicrobial agents. nih.govresearchgate.net

Derivatives of 1H-pyrrole-2-carboxamide have shown a wide spectrum of antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The potency of these compounds is often influenced by the specific substitutions on the pyrrole ring and the acetamide nitrogen.

For instance, a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. Several of these compounds, including 4a, 4c, 4f, 4g, 4h, 4i, and 4j, exhibited significant potency, particularly against Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.02 to 6.35 µg/mL. researchgate.net Compound 4i was identified as a particularly effective agent against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net

Another study highlighted a pyrrolamide-type GyrB/ParE inhibitor, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide, which demonstrated exceptional efficacy. This compound showed a very low MIC value of 0.008 μg/mL against Staphylococcus aureus and also strongly inhibited the Gram-negative bacterium Escherichia coli with an MIC of 1 μg/mL. nih.gov

Furthermore, the natural compound 1-methoxypyrrole-2-carboxamide, isolated from Streptomyces griseocarneus, displayed antibacterial activity against Staphylococcus aureus and Kocuria rhizophila, showing inhibition zones of 12 mm and 17 mm, respectively, at a concentration of 100 μ g/disk . nih.gov

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 4i (a 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative) | Klebsiella pneumoniae | 1.02 | researchgate.net |

| Compound 4i (a 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative) | Escherichia coli | 1.56 | researchgate.net |

| Compound 4i (a 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative) | Pseudomonas aeruginosa | 3.56 | researchgate.net |

| Pyrrolamide GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 | nih.gov |

| Pyrrolamide GyrB/ParE inhibitor | Escherichia coli | 1 | nih.gov |

The antifungal potential of pyrrole derivatives has also been well-documented. researchgate.netmdpi.com Research into pyrazole-acetamide derivatives, which share structural similarities with pyrrole-acetamides, has identified compounds with significant activity against pathogenic fungi. In one study, newly synthesized pyrazole (B372694) derivatives were tested against Candida albicans and Aspergillus niger. nih.gov Two compounds, designated OK-7 and OK-8, were found to have significant antifungal activity, with a Minimum Inhibitory Concentration (MIC) value of 50 μg/ml for both. nih.gov

Another investigation into a series of pyrrole derivatives (compounds 3a-e) revealed that compound 3c was highly active against C. albicans at a concentration of 100 μg/mL, with its potency being comparable to the standard drug Clotrimazole. researchgate.net The presence of a 4-hydroxyphenyl ring in this compound appeared to be crucial for its antifungal effect. researchgate.net

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound OK-7 (Pyrazole-acetamide derivative) | Candida albicans | 50 | nih.gov |

| Compound OK-7 (Pyrazole-acetamide derivative) | Aspergillus niger | 50 | nih.gov |

| Compound OK-8 (Pyrazole-acetamide derivative) | Candida albicans | 50 | nih.gov |

| Compound OK-8 (Pyrazole-acetamide derivative) | Aspergillus niger | 50 | nih.gov |

| Compound 3c (Pyrrole derivative) | Candida albicans | Active at 100 µg/mL | researchgate.net |

The exploration of pyrrole-based compounds has extended to their potential as antiviral agents. nih.gov While direct studies on this compound are limited, related structures have shown promise. For example, the fungal metabolite 6-pentyl-α-pyrone (6PP), a structurally related compound, was investigated for its in vitro antiviral activity against bovine coronavirus (BCoV), which serves as a model for human coronaviruses like SARS-CoV-2. mdpi.com The study found that post-infection treatment with a non-cytotoxic dose of 6PP reduced the viral load and decreased viral internalization. mdpi.com These findings suggest that the core scaffold, with modifications, could be a starting point for the development of novel antiviral therapeutics. mdpi.com

Anticancer Potential in In Vitro Cellular Models

Pyrrole derivatives are recognized for their significant anticancer properties, with various analogs demonstrating the ability to inhibit the growth of cancer cells. researchgate.netresearchgate.net The mechanisms often involve inducing apoptosis (programmed cell death) and arresting the cell cycle. nih.govmdpi.com

Numerous studies have evaluated the antiproliferative effects of this compound analogs on a variety of human cancer cell lines. A novel series of pyrrole hydrazones, derived from a pyrrole carbohydrazide, were tested for their antiproliferative activity. nih.gov Among these, compound 1C showed very good activity against human melanoma (SH-4) cells, with a half-maximal inhibitory concentration (IC50) of 44.63 ± 3.51 μM. nih.gov This effect was correlated with the induction of apoptosis and cell cycle arrest in the S phase. nih.gov

In another study, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, named RDS 60, was found to significantly inhibit the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines, CAL 27 and FaDu. mdpi.com This compound blocked the cell cycle in the G2/M phase and induced apoptosis. mdpi.com

Research on pyrazole derivatives containing an acetamide bond also revealed potent antiproliferative properties. Compound 5r, for instance, exhibited a potent inhibitory effect against the A375 human melanoma cell line with an IC50 value of 0.96 ± 0.10 μM. nih.gov

| Compound | Cancer Cell Line | Histological Origin | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Compound 1C (Pyrrole hydrazone) | SH-4 | Melanoma | 44.63 ± 3.51 | nih.gov |

| Compound 5r (Pyrazole-acetamide derivative) | A375 | Melanoma | 0.96 ± 0.10 | nih.gov |

| RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester) | CAL 27 | Tongue Squamous Cell Carcinoma | Active (specific IC50 not stated) | mdpi.com |

| RDS 60 ((1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester) | FaDu | Pharynx Squamous Cell Carcinoma | Active (specific IC50 not stated) | mdpi.com |

| Compound 4a (Pyrrole derivative) | LoVo | Colon Adenocarcinoma | Decreased viability to 82.54% at 6.25 µM | nih.gov |

| Compound 4d (Pyrrole derivative) | LoVo | Colon Adenocarcinoma | Decreased viability to 45.81% at 50 µM | nih.gov |

An important aspect of anticancer drug development is selectivity, meaning the compound should be more toxic to cancer cells than to normal, healthy cells. Several studies on pyrrole derivatives have addressed this by testing the compounds on both cancerous and non-tumor cell lines.

The pyrrole hydrazone compound 1C was found to be the most selective among the tested analogs, with a selectivity index (SI) of 3.83 against human melanoma cells. nih.gov The study on the derivative RDS 60 also highlighted its selectivity, as it significantly inhibited the proliferation of HNSCC cell lines without inducing important cytotoxic effects on normal human dermal fibroblasts and human keratinocytes. mdpi.com

Another investigation of pyrrole derivatives (compounds 4a, 4b, 4d, 4j) demonstrated dose- and time-dependent cytotoxic activity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cells, while exhibiting very low cytotoxic effects towards normal human umbilical vein endothelial cells (HUVECs). nih.gov This suggests a favorable selectivity profile for these pyrrole analogs, making them promising candidates for further development as anticancer agents. nih.gov

Enzyme Modulatory Activities

Derivatives of this compound have demonstrated the ability to modulate the activity of several key enzymes implicated in a range of diseases. These activities highlight the versatility of the pyrrole scaffold in designing targeted enzyme inhibitors.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a key strategy in managing type-2 diabetes. nih.gov Inhibitors of this enzyme slow the digestion and absorption of carbohydrates, thereby reducing the post-meal spike in blood glucose levels. nih.gov While research has explored pyrrolidine (B122466) derivatives as effective inhibitors of α-amylase and α-glucosidase, the broader class of pyrrole-containing compounds continues to be an area of interest for developing new therapeutic agents for diabetes management. nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. researchgate.netscisoc.or.th Overproduction of melanin can lead to hyperpigmentation disorders. scisoc.or.th Consequently, tyrosinase inhibitors are of great interest in the cosmetic and medical fields.

Several studies have identified pyrrole derivatives as potent tyrosinase inhibitors. researchgate.net For instance, a series of 2-cyanopyrrole derivatives were synthesized and evaluated for their inhibitory effects. Many of these compounds showed moderate to excellent activity, with IC50 values ranging from 0.97 to 89.15 μM. nih.gov Notably, compound A12 from this series demonstrated the most potent inhibition with an IC50 value of 0.97 μM, approximately 30 times stronger than the standard inhibitor, kojic acid (IC50 = 28.72 μM). nih.gov Kinetic analysis revealed that this compound acts as a reversible and mixed-type inhibitor. nih.gov Further investigation in B16 melanoma cells showed that at a concentration of 100 μM, it had an inhibition rate of 33.48%, comparable to kojic acid's 39.81%. nih.gov

Another study on disubstituted 3-hydroxy-1H-pyrrol-2(5H)-one derivatives also identified potent tyrosinase inhibitors, with one compound exhibiting an IC50 value of 6.98 ± 1.05 µM. researchgate.net These findings underscore the potential of the pyrrole scaffold in developing effective agents for managing conditions related to hyperpigmentation. nih.gov

| Compound Series | Most Potent Compound | IC50 Value (µM) | Reference Inhibitor | IC50 Value (µM) |

| 2-Cyanopyrrole Derivatives | A12 | 0.97 | Kojic Acid | 28.72 |

| 3-hydroxy-1H-pyrrol-2(5H)-one Derivatives | 6a | 6.98 ± 1.05 | Kojic Acid | 18.56 |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair. nih.gov Its inhibition leads to bacterial cell death, making it an important target for antibacterial drug discovery. nih.gov Several series of pyrrole-based compounds have been investigated as DNA gyrase inhibitors.

One study focused on 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives. These compounds, specifically the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives, were found to inhibit E. coli DNA gyrase in the submicromolar to low micromolar range, with IC50 values between 0.891 and 10.4 μM. nih.gov Another study on N-phenylpyrrolamide inhibitors also yielded potent compounds with low nanomolar IC50 values (2–20 nM) against E. coli DNA gyrase. rsc.org These inhibitors showed selectivity for bacterial targets, as they did not exhibit activity against human DNA topoisomerase IIα. rsc.org

Furthermore, the optimization of a benzothiazole (B30560) scaffold-based gyrase inhibitor, which included a 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido moiety, led to the discovery of potent inhibitors against Gram-positive bacteria like S. aureus and Gram-negative ESKAPE pathogens. nih.gov

| Compound Series | Target Organism | IC50 Range |

| 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamides | E. coli DNA Gyrase | 0.891 - 10.4 µM |

| N-phenylpyrrolamides | E. coli DNA Gyrase | 2 - 20 nM |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. frontiersin.org Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. frontiersin.orgnih.gov Various pyrrole derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases.

A study on polysubstituted pyrrole derivatives identified compounds with selective inhibitory activity against AChE over butyrylcholinesterase (BChE). nih.gov The most potent compound, 4ad , which features a 2-cyano-acetamide structure, exhibited an IC50 value of 2.95 ± 1.31 µM against AChE and was found to be an uncompetitive inhibitor. nih.gov In another study, a series of 1,3-diaryl-pyrrole derivatives were found to be highly selective inhibitors of BChE over AChE, with the most active compound showing an IC50 value of 1.71 ± 0.087 µM. frontiersin.orgfrontiersin.org Additionally, marinoquinoline A, a pyrroloquinoline isolated from a marine bacterium, was also identified as an AChE inhibitor with an IC50 of 4.9 µM. nih.gov

| Compound Series | Most Potent Compound | Target Enzyme | IC50 Value (µM) |

| Polysubstituted pyrroles | 4ad | Acetylcholinesterase (AChE) | 2.95 ± 1.31 |

| 1,3-diaryl-pyrroles | 3p | Butyrylcholinesterase (BChE) | 1.71 ± 0.087 |

| Pyrroloquinolines | Marinoquinoline A | Acetylcholinesterase (AChE) | 4.9 |

Metallo-β-lactamase Inhibition

Metallo-β-lactamases (MBLs) are bacterial enzymes that can hydrolyze a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. nih.govnih.gov The rise of MBL-producing bacteria poses a significant threat to global health, and there are currently no clinically approved MBL inhibitors. nih.govnih.gov

Research into MBL inhibitors has explored pyrrole-based structures. One study reported on N-sulfamoylpyrrole-2-carboxylates (NSPCs) as potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1. nih.gov Crystallographic studies revealed that the N-sulfamoyl NH2 group of these compounds displaces a key hydroxide (B78521)/water molecule in the enzyme's dizinc (B1255464) active site. nih.gov The presence of an NSPC was shown to restore the efficacy of the antibiotic meropenem (B701) against E. coli and K. pneumoniae strains producing the NDM-1 enzyme. nih.gov

Other Investigated Biological Activities

Beyond enzyme modulation, analogs of this compound have been investigated for other important biological activities, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a continuous effort in medicinal chemistry. Several studies have pointed to the potential of acetamide and pyrrole derivatives as anti-inflammatory agents. nih.govnih.gov

One investigation focused on novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. The results indicated that compounds bearing halogen substituents on the aromatic ring showed favorable anti-inflammatory activity. nih.gov Another study synthesized pyrrolopyridines and pyrrolopyridopyrimidines from aminocyanopyrroles and screened them for their ability to inhibit pro-inflammatory cytokines. The biological evaluation revealed that certain fused pyrrole compounds demonstrated promising in vivo anti-inflammatory activity, which was supported by molecular docking studies suggesting a novel binding mode in the COX-2 active site. mdpi.com

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is involved in the pathogenesis of many diseases. researchgate.net Compounds with the ability to scavenge free radicals are therefore of significant therapeutic interest.

A study on new acetamide derivatives tested their in vitro antioxidant activity by measuring their ability to scavenge the ABTS radical and by estimating ROS and nitric oxide (NO) production in macrophages. nih.govresearchgate.net Another investigation into pyrrole-containing azomethine compounds assessed their antioxidant and neuroprotective effects in various in vitro models of neurotoxicity. These compounds showed significant antioxidant effects by mitigating oxidative damage and reducing the production of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com For example, in a model of non-enzymatic lipid peroxidation, the tested pyrrole hydrazones decreased MDA production by 26% to 40%. mdpi.com Furthermore, a quantitative structure–activity relationship (QSAR) study of pyrrole derivatives analyzed their scavenging activities against superoxide (B77818) anion, hydroxyl radical, and DPPH radical, identifying key molecular descriptors for their antioxidant capabilities. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For compounds related to 1H-Pyrrole-2-acetamide, DFT has been employed to study local molecular properties and reactivity. researchgate.netnih.gov DFT calculations are used to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties, providing insights that are crucial for structural validation and understanding reaction mechanisms. researchgate.netruc.dk For instance, DFT studies on similar acetamide (B32628) derivatives have been used to analyze their potential as therapeutic agents by examining their interactions with biological targets. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for achieving accurate results that correlate well with experimental data. researchgate.netresearchgate.net

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. Descriptors derived from quantum chemical calculations provide a quantitative measure of these properties.

HOMO/LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. researchgate.net The HOMO-LUMO energy gap is a significant parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller gap suggests higher reactivity. For pyrrole (B145914) derivatives, HOMO and LUMO analysis helps in understanding charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) : The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netxisdxjxsu.asia MEP maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.org For aromatic systems like pyrrole, the MEP can indicate the most reactive sites on the ring. researchgate.net

| Descriptor | Typical Value Range for Pyrrole Derivatives (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 | Relates to chemical reactivity and stability |

Vibrational Spectroscopy Analysis (Theoretical)

Theoretical vibrational analysis, typically performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and intensities, researchers can correlate specific spectral bands with the vibrational modes of the molecule, such as stretching, bending, and torsional motions of functional groups. researchgate.netmdpi.com This analysis is crucial for confirming the molecular structure. nih.gov For acetamide and its derivatives, theoretical studies have successfully assigned the characteristic vibrational modes, including the N-H and C=O stretching frequencies of the amide group. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules, which is particularly important in biological systems.

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to understand binding mechanisms and predict binding affinities. bioinformation.net For various pyrrole derivatives, docking studies have been performed to explore their potential as inhibitors for targets such as enzymes and receptors involved in diseases like cancer and Alzheimer's. nih.govmdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. mdpi.comvlifesciences.com For instance, derivatives of pyrrole have been docked into the active sites of human epidermal growth factor receptor 2 (HER2) and Enoyl-acyl carrier protein reductase to rationalize their biological activity. bioinformation.netvlifesciences.com

| Pyrrole Derivative Class | Protein Target Example | Potential Therapeutic Area |

|---|---|---|

| Pyrrole-2-carbohydrazides | Enoyl-acyl carrier protein reductase | Antimycobacterial |

| Pyrrolo[3,2-d]pyrimidines | EGFR/CDK2 | Anticancer |

| Pyrrole-based Schiff bases | MAO/AChE | Neurodegenerative diseases |

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For this compound, key rotations would occur around the C-C bond connecting the pyrrole ring to the acetamide group and the N-CO amide bond. The stability of different conformers is influenced by steric hindrance and intramolecular interactions. youtube.com Studies on related acetamide derivatives have shown the presence of different rotational isomers (rotamers) in solution. researchgate.net The pyrrolidine (B122466) ring in related structures like proline is known to adopt specific puckered conformations (exo and endo) which can be influenced by substituents. nih.gov Computational methods can be used to calculate the energy profile of these rotations, identifying the most stable, low-energy conformations of the molecule.

Protein-Ligand Interaction Mechanism Prediction

The prediction of how a ligand like this compound interacts with a protein target is a cornerstone of computational drug design. Techniques such as molecular docking are employed to predict the preferred orientation and binding affinity of one molecule to a second. ijper.org These simulations provide detailed insights into the intermolecular interactions that stabilize the protein-ligand complex, which are crucial for understanding the basis of molecular recognition.

Molecular docking studies on various pyrrole derivatives have been conducted to elucidate their binding modes with several protein targets. For instance, studies on pyrrole-based compounds have identified key interactions within the active sites of enzymes like cyclooxygenase (COX-1 and COX-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov In a study on new fused 1H-pyrroles, molecular docking was used to investigate their antiproliferative activity by simulating their binding into the active sites of EGFR and CDK2 cyclin A1. nih.govresearchgate.net The results revealed specific hydrogen bonds and hydrophobic interactions that are critical for their inhibitory activity. For example, compound 8b, a 1H-pyrrole derivative, was shown to potently inhibit CDK2/Cyclin A1. nih.govresearchgate.net

Similarly, docking analyses of pyrrole-benzimidazole derivatives with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1) were performed to understand their antioxidant activities. nih.gov These computational approaches can predict binding conformations and pharmacophoric features of molecules within the active site of a protein. nih.gov The binding free energies calculated from these simulations often correlate well with experimentally tested potency values. nih.gov For example, the binding free energies of a series of fused 1H-pyrrole derivatives against EGFR and CDK-2 were calculated to quantify their binding affinities. researchgate.net

The key interactions typically observed for pyrrole-containing ligands include hydrogen bonds formed by the pyrrole N-H group and the acetamide moiety, as well as hydrophobic interactions involving the pyrrole ring. Studies on pyrrole derivatives as dual COX-1 and COX-2 inhibitors and as MAO/AChE inhibitors have highlighted the importance of these interactions in achieving high binding affinity and selectivity. nih.govmdpi.com For example, molecular docking of certain pyrrole-based Schiff bases revealed a compact complex formation with the active site of acetylcholinesterase (AChE). mdpi.com

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| GABA-A | Ile C:242, Asp C:424, Phe D:307, Arg C:250, Trp C:241, Phe C:240 | Hydrogen Bonding, Hydrophobic | ijper.org |

| EGFR | Met782, Val785, Asn786 | Receptor-Ligand Interaction | researchgate.netresearchgate.net |

| CDK2 | Gly813, Lys814, Ile43 | Receptor-Ligand Interaction | researchgate.netresearchgate.net |

| COX-2 | Ser 119, Tyr 115 | Hydrogen Bonds | mdpi.com |

| Acetylcholinesterase (AChE) | Not Specified | Compact Complex Formation | mdpi.com |

| Monoamine Oxidase B (MAO-B) | Not Specified | Intermolecular Interactions | mdpi.com |

| Human NQO1 | Not Specified | Ample Interactions | nih.gov |

Cheminformatics and QSAR Modeling for Activity Prediction

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are essential for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern biological responses. researchgate.net

QSAR studies on pyrrole derivatives have successfully been used to predict a range of biological activities, including anti-inflammatory, anticonvulsant, and antioxidant effects. ijper.orgnih.govmdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with the observed biological activity. researchgate.netmdpi.com

A key aspect of QSAR is the selection of relevant molecular descriptors, which can be categorized as steric, electronic, or hydrophobic. For instance, a Field-Based QSAR (FB-QSAR) model developed for pyrrole derivatives as COX-1 and COX-2 inhibitors revealed that the steric field had the most significant influence on activity, followed by electrostatic and hydrophobic fields. nih.gov Similarly, a QSAR study on the antioxidant activity of pyrrole derivatives identified bond length, HOMO (Highest Occupied Molecular Orbital) energy, polarizability, and AlogP as the most important descriptors. mdpi.com

The predictive power of QSAR models is rigorously evaluated using statistical metrics. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated R² (Q²) assesses the model's robustness and predictive ability. researchgate.net For example, a QSAR model for the O₂⁻ scavenging activity of pyrrole derivatives yielded an R² of 0.863. mdpi.com Advanced techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Artificial Neural Networks (ANN) often produce models with high predictive accuracy, with R² values sometimes exceeding 0.9. mdpi.com

These validated QSAR models can then be used to virtually screen new compound designs. By calculating the descriptors for a proposed molecule, its biological activity can be predicted without the need for immediate synthesis and testing, thereby accelerating the drug discovery process. nih.govmdpi.com

| QSAR Model Type | Biological Activity | Key Descriptors | Statistical Metrics | Reference |

| FB-QSAR | COX-1/COX-2 Inhibition | Steric, Electrostatic, Hydrophobic fields | pIC₅₀ | nih.gov |

| GA-MLR | Antioxidant (O₂⁻ scavenging) | Bond C4-C11, Polarizability, HOMO energy | R² = 0.863, R²(CV) = 0.731 | mdpi.com |

| GA-MLR & ANN | Antioxidant (•OH, DPPH• scavenging) | Bond length, HOMO energy, Polarizability, AlogP | R² > 0.8 (GA-MLR), R² > 0.9 (ANN) | mdpi.com |

| MLR & MNLR | Anticancer | Topological descriptors | R² = 0.88 (MLR), R² = 0.91 (MNLR) | researchgate.net |

| GFA-MLR & GFA-ANN | Anti-Influenza A Virus | Not Specified | R²train = 0.8861 (MLR), R²train = 0.8980 (ANN) | semanticscholar.org |

Isolation and Identification from Natural Sources

Occurrence of Pyrrole (B145914) Derivatives in Natural Products

The pyrrole scaffold is a ubiquitous building block in biologically significant molecules across terrestrial and marine environments. researchgate.netchim.it Its derivatives are found in essential primary metabolites as well as a diverse range of secondary metabolites.

Prominent examples of pyrrole-containing natural products include:

Porphyrins and Related Cofactors : The pyrrole nucleus is central to the pigments of life. wikipedia.orgchim.it It forms the core of heme in hemoglobin, chlorophylls (B1240455) in plants, vitamin B12, and bile pigments like bilirubin (B190676) and biliverdin. wikipedia.org Porphobilinogen, a trisubstituted pyrrole, is the key biosynthetic precursor to these vital molecules. wikipedia.org

Prodiginines : This family of red-pigmented tripyrrole compounds is produced by various bacteria, including terrestrial species like Serratia marcescens and marine bacteria such as Pseudoalteromonas and Streptomyces. frontiersin.orgwikipedia.orgfrontiersin.org Prodigiosin (B1679158) is a well-known member of this class. wikipedia.org

Pyrrole-Imidazole Alkaloids (PIAs) : A large and structurally diverse family of marine alkaloids, numbering over 150 members, has been exclusively isolated from marine sponges, particularly those of the orders Agelasida and Axinellida. nih.gov These compounds, such as oroidin, sceptrin, and the makaluvamines, are characterized by a pyrrole-2-carboxamide unit linked to an aminoimidazole moiety. wikipedia.orgnih.govnih.gov

Other Microbial and Marine Metabolites : Bacteria of the genus Streptomyces are a rich source of pyrrole-containing compounds, including the calcimycin (B1668216) (an ionophore), marinopyrroles, and pyrrolamides like congocidine (B231845) and distamycin. nih.govmdpi.com The direct precursor to 1H-Pyrrole-2-acetamide via amidation, 2-Acetylpyrrole , has been reported as a natural product in Streptomyces species. nih.gov Additionally, various halogenated pyrroles have been isolated from marine organisms. chim.itrsc.org

Table 1: Examples of Naturally Occurring Pyrrole Derivatives and Their Sources

| Compound Class | Example Compound | Natural Source | Reference |

|---|---|---|---|

| Porphyrin Precursors | Porphobilinogen | Biosynthetic intermediate in most organisms | wikipedia.org |

| Prodiginines | Prodigiosin | Serratia marcescens, Pseudoalteromonas rubra | frontiersin.orgwikipedia.org |

| Pyrrole-Imidazole Alkaloids | Oroidin | Marine sponges (e.g., Agelas, Axinella, Stylissa) | nih.govnih.gov |

| Sceptrin | wikipedia.org | ||

| Pyrrolamides | Distamycin | Streptomyces netropsis | mdpi.com |

| Simple Pyrroles | 2-Acetylpyrrole | Streptomyces sp., Glehnia littoralis | nih.gov |

| Halogenated Pyrroles | Pyoluteorin | Pseudomonas aeruginosa | rsc.org |

Biosynthetic Pathways of Related Pyrrole Structures

The biosynthesis of pyrrole-containing natural products often originates from simple amino acid precursors. While the specific pathway for this compound in nature is not defined, the well-studied biosynthesis of prodigiosin and pyrrole-imidazole alkaloids offers insight into the formation of the core pyrrole ring and its subsequent modification.

Biosynthesis of Prodigiosin: The biosynthesis of the tripyrrole pigment prodigiosin is a classic example of a convergent pathway, first characterized in Serratia marcescens. frontiersin.orgfrontiersin.org It involves the enzymatic condensation of two separately synthesized pyrrole-containing molecules: 2-methyl-3-amylpyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). frontiersin.orgresearchgate.net

Ring A (of MBC) Formation : The biosynthesis of the first pyrrole ring begins with L-proline. wikipedia.org Proline is attached to a carrier protein and then oxidized to form the pyrrole ring. wikipedia.org

Ring B (of MBC) Formation : A second pyrrole ring is formed from the reaction of the Ring A fragment with a masked carbanion derived from the decarboxylation of L-serine. wikipedia.org

Ring C (MAP) Formation : The monopyrrole, MAP, is synthesized from precursors including pyruvate (B1213749) and 2-octenal. frontiersin.orgfrontiersin.org

Final Condensation : The enzyme PigC catalyzes the final condensation of MAP and MBC to form prodigiosin. researchgate.net

Characterization of Natural Pyrrole Acetamides

Direct isolation and characterization of this compound from natural sources is not extensively documented. However, a significant number of structurally related pyrrole-2-carboxamides have been isolated and characterized, primarily from marine sponges of the genus Agelas. mdpi.comnih.govresearchgate.net These compounds provide a model for the types of structures and characterization methods applicable to pyrrole amides.

Several non-halogenated and halogenated pyrrole-2-carboxamides have been extracted from the marine sponge Agelas nakamurai. nih.gov The isolation process typically involves extraction of the sponge biomass with organic solvents (e.g., ethyl acetate), followed by purification using chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

Structure elucidation of these isolated compounds relies on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for determining the carbon-hydrogen framework. mdpi.com For pyrrole derivatives, characteristic signals in the 1H-NMR spectrum include doublets for the pyrrole ring protons, while the 13C-NMR spectrum shows distinct signals for the pyrrole core carbons. mdpi.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-ESIMS) is used to determine the exact molecular formula of the isolated compound. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups, such as the N-H and C=O stretching bands characteristic of the amide group. mdpi.com

Ultraviolet (UV) Spectroscopy : UV spectra provide information about the conjugated systems within the molecule. nih.gov

In some cases where stereochemistry is a factor, chiral HPLC is used to resolve racemic mixtures, and the absolute configurations are determined through quantum chemical calculations. nih.gov

Table 2: Characterization Data for Representative Pyrrole-2-Carboxamides Isolated from Marine Sponges

| Compound | Source Organism | Molecular Formula | Characterization Methods | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamide (Generic) | Agelas nakamurai | Varies | HPLC, HR-ESIMS, 1D & 2D NMR, IR | nih.govresearchgate.net |

| N-acylglycine methyl ester derivative (42) | Agelas nakamurai, Nemoechinata sp. | Not Specified | Spectroscopic Analysis | mdpi.com |

| Debromokeramadine (33) | Agelas cf. mauritiana | Not Specified | NMR, Total Synthesis Confirmation | nih.gov |

| Streptopyrrole B (1) | Streptomyces zhaozhouensis | C19H25Cl2NO2 | HR-ESIMS, 1D & 2D NMR | nih.gov |

Note: Compound numbers in parentheses correspond to the numbering in the cited literature.

Compound Index

Future Directions and Translational Research Opportunities

Challenges in Pyrrole (B145914) Acetamide (B32628) Research and Development

Despite the therapeutic potential of 1H-Pyrrole-2-acetamide derivatives, several hurdles impede their seamless transition from discovery to clinical use.

Synthetic Complexity and Scale-Up: The synthesis of polysubstituted pyrrole acetamides can be intricate, often requiring multi-step procedures. chim.it Traditional methods like the Paal-Knorr and Hantzsch syntheses, while foundational, can suffer from harsh reaction conditions and limited substrate scope. mdpi.compharmaguideline.com Achieving regioselectivity during functionalization of the pyrrole ring remains a significant challenge. Furthermore, scaling up these complex syntheses for industrial production can be economically unviable and technically demanding, often requiring significant process optimization to ensure consistent yields and purity. acs.org The lability of some intermediates and the potential for side reactions, such as polymerization, further complicate large-scale manufacturing. nih.govalliedacademies.org

Physicochemical Properties and Bioavailability: Like many heterocyclic compounds, this compound derivatives can exhibit poor aqueous solubility and limited bioavailability, which restricts their therapeutic efficacy. rsc.org Modifying the scaffold to improve these properties without compromising biological activity is a delicate balancing act for medicinal chemists. Issues such as enzymatic degradation and rapid metabolism can also curtail the in vivo half-life of these compounds. nih.gov

Target Selectivity and Off-Target Effects: While many pyrrole acetamide derivatives have demonstrated potent biological activity, ensuring high selectivity for their intended molecular target is crucial to minimize off-target effects and potential toxicity. A thorough understanding of the structure-activity relationships (SAR) is essential to design molecules that interact specifically with the desired protein or enzyme. rsc.orgnih.gov

Opportunities for Novel Therapeutic Agent Development

The inherent versatility of the this compound scaffold presents numerous opportunities for the development of novel therapeutic agents across a spectrum of diseases. nih.govmdpi.com

Anticancer Agents: The pyrrole ring is a common feature in many anticancer agents. researchgate.netjuit.ac.in Derivatives of this compound can be designed to target various cancer-related pathways, including kinase inhibition, disruption of protein-protein interactions, and induction of apoptosis. The ability to readily modify the substituents on the pyrrole ring allows for the fine-tuning of activity against specific cancer cell lines.

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. mdpi.com Pyrrole-containing compounds have a long history of antibacterial and antifungal activity. rsc.org Research into this compound derivatives could lead to the discovery of novel agents that overcome existing resistance mechanisms.

Enzyme Inhibitors: The this compound structure can serve as a template for the design of potent and selective enzyme inhibitors. For instance, derivatives have been explored as inhibitors of α-glucosidase for the management of diabetes and acetylcholinesterase for the treatment of Alzheimer's disease. researchgate.netrsc.org

Table 1: Investigational Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Molecular Target/Mechanism of Action | Reference |

|---|---|---|

| Oncology | Kinase Inhibition, Apoptosis Induction | researchgate.netjuit.ac.in |

| Infectious Diseases | Inhibition of essential bacterial enzymes | rsc.orgmdpi.com |

| Neurodegenerative Diseases | Acetylcholinesterase Inhibition | rsc.org |

Advanced Methodologies in Synthesis and Biological Evaluation

Overcoming the challenges in pyrrole acetamide research is being facilitated by the adoption of advanced synthetic and evaluative methodologies.

Modern Synthetic Methods: Researchers are increasingly moving towards more efficient and sustainable synthetic strategies. eurekaselect.combenthamdirect.com These include: